Allyl cyanoacetate

描述

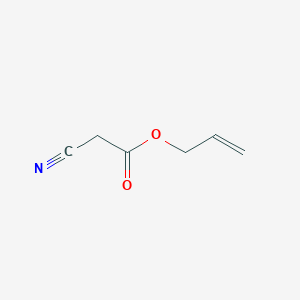

Structure

3D Structure

属性

IUPAC Name |

prop-2-enyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKCRCGKCOKJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065425 | |

| Record name | Allyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-32-5 | |

| Record name | 2-Propen-1-yl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyano-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A64N945D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers

Allyl Cyanoacetate (CAS No: 13361-32-5) is a versatile organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its unique chemical structure, featuring an activated methylene group flanked by a nitrile and an allyl ester, makes it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides an in-depth overview of its properties, synthesis, key reactions, and safety considerations.

Core Properties and Identification

This compound is a combustible, colorless to light yellow liquid.[3][4] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 13361-32-5[3][5] |

| Molecular Formula | C₆H₇NO₂[5] |

| Molecular Weight | 125.13 g/mol [3] |

| IUPAC Name | prop-2-enyl 2-cyanoacetate[5] |

| Synonyms | Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate[3][5] |

| InChI Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N[3] |

| SMILES String | C=CCOC(=O)CC#N[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Form | Liquid[3] |

| Melting Point | -40.0 °C[3] |

| Boiling Point | 89-90 °C at 5 hPa; 110 °C at 20 mmHg[3] |

| Density | 1.072 g/cm³ at 20 °C; 1.065 g/mL at 25 °C[3] |

| Vapor Pressure | 0.05 hPa[3] |

| Flash Point | 91 °C[3] |

| Refractive Index | n20/D 1.443[3] |

Safety and Handling

This compound is classified as toxic if swallowed and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Safety Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed[3][5] |

| Acute Toxicity, Dermal (Category 4) |

| Warning | H312: Harmful in contact with skin[5] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-30°C.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the methylene group (CH₂) positioned between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This makes the methylene protons acidic and easily removed by a base, forming a potent nucleophile for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

One of the most significant reactions involving this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product.[7][8] These products are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.[2] Through multicomponent reactions, it can be used to construct rings containing nitrogen, oxygen, and sulfur, which form the core scaffolds of many biologically active compounds and approved drugs.[1][4] For example, derivatives of cyanoacetic acid are used in the synthesis of purines like caffeine and theophylline, as well as pyrimidines and pyridones.[1][9]

Experimental Protocols

While specific protocols should be optimized for each substrate, the following provides a general methodology for a key reaction involving cyanoacetate esters.

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for the Knoevenagel condensation with active methylene compounds like ethyl or this compound.[6][7][8]

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.0 mmol)

-

Base catalyst (e.g., piperidine, DBU, or an ionic liquid like DIPEAc, 10-20 mol%)[7][8]

-

Solvent (e.g., ethanol, water, or solvent-free)[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol), and the chosen solvent.

-

Begin stirring the mixture at room temperature.

-

Add the base catalyst (e.g., DBU, ~1 mmol if using a DBU/water complex, or catalytic amounts of other bases) to the reaction mixture.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in as little as 30 minutes to a few hours, depending on the substrates and catalyst used.[6] Gentle heating under reflux may be required for less reactive substrates.

-

Upon completion, the work-up procedure will vary based on the solvent and catalyst. If water is the solvent, the product often precipitates and can be collected by filtration.[6]

-

If an organic solvent is used, the solvent may be removed under reduced pressure. The residue can then be purified, typically by recrystallization or column chromatography, to yield the pure α,β-unsaturated product.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis, particularly for C-C bond formation and the construction of heterocyclic systems. Its predictable reactivity, centered on the active methylene group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. merckmillipore.com [merckmillipore.com]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. This compound | C6H7NO2 | CID 25919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. sciforum.net [sciforum.net]

Physical and chemical properties of allyl cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyanoacetate is a versatile organic compound that serves as a key building block in a variety of chemical syntheses. Its unique molecular structure, featuring an allyl group, a cyano moiety, and an ester functional group, provides multiple reactive sites for the construction of complex molecules. This guide offers an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and key reaction pathways, making it an essential resource for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1][2] A comprehensive summary of its key physical and chemical properties is presented below.

Identification and Structure

| Property | Value | Source(s) |

| Chemical Name | prop-2-enyl 2-cyanoacetate | [3] |

| Synonyms | This compound, Cyanoacetic acid allyl ester | [3][4] |

| CAS Number | 13361-32-5 | [1][2][3][4] |

| Molecular Formula | C₆H₇NO₂ | [1][3][4] |

| Molecular Weight | 125.13 g/mol | [1][2][3][4] |

| InChI | InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2 | |

| InChIKey | WXKCRCGKCOKJEF-UHFFFAOYSA-N | |

| SMILES | C=CCOC(=O)CC#N | [5] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | Ambient | [1][2] |

| Color | Colorless | [1][2] | |

| Melting Point | -40.0 °C | [4] | |

| Boiling Point | 110 °C | at 20 mmHg | [4][6] |

| 89-90 °C | at 5 hPa | ||

| Density | 1.065 g/mL | at 25 °C | [4] |

| 1.072 g/cm³ | at 20 °C | ||

| Refractive Index (n_D) | 1.443 | at 20 °C | [6] |

| 1.44 | [1][2] | ||

| Vapor Pressure | 0.05 hPa | ||

| Flash Point | >110 °C (>230 °F) | ||

| 91 °C |

Solubility

Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Data available, indicating the presence of the allyl and methylene protons. |

| ¹³C NMR | Data available, showing characteristic peaks for the ester, nitrile, and allyl carbons.[7] |

| IR | Expected to show characteristic absorptions for the C≡N stretch, C=O stretch of the ester, and C=C stretch of the allyl group. |

| Mass Spectrometry | Data not readily available. Fragmentation would be expected to involve cleavage of the allyl group and loss of the cyano and ester moieties. |

Chemical Reactivity and Reaction Pathways

This compound's reactivity is centered around its three functional groups: the ester, the nitrile, and the activated methylene group.

Knoevenagel Condensation

A key reaction of this compound is the Knoevenagel condensation, where the activated methylene group reacts with aldehydes and ketones in the presence of a basic catalyst to form a new carbon-carbon double bond.[8][9] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Caption: Knoevenagel condensation pathway.

Hydrolysis

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield cyanoacetic acid and allyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

Caption: Hydrolysis of this compound.

Transesterification

This compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst.[10] This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the allyl alcohol byproduct.[10]

Caption: Transesterification of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on the general Fischer esterification of carboxylic acids.

Materials:

-

Cyanoacetic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, a 1.5 to 2-fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Add toluene as a solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Short path distillation head with a condenser and receiving flask

-

Vacuum pump

-

Heating mantle

-

Stir bar

Procedure:

-

Place the crude this compound in a round-bottom flask with a stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and slowly apply vacuum to the system.

-

Once a stable vacuum is achieved, gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 110 °C at 20 mmHg).[4][6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of a moderately polar compound like this compound is provided below. Specific parameters may need to be optimized.

GC Conditions:

-

Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of around 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of this compound (e.g., 200 amu).

Caption: GC-MS analysis workflow.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[1][3]

-

Hazards: Toxic if swallowed.[1] May cause skin and eye irritation.[1]

-

Handling: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a range of reactivity that allows for the construction of diverse molecular architectures. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols and reaction pathways serve as a practical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C6H7NO2 | CID 25919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13361-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.com [scientificlabs.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Structure and molecular weight of allyl cyanoacetate

An In-depth Technical Guide to Allyl Cyanoacetate for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound featuring three key functional groups: a nitrile, an ester, and an alkene. This combination makes it a versatile building block in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular weight, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of an allyl group ester-linked to a cyanoacetic acid backbone.

Caption: Chemical Structure of this compound.

Quantitative data and identifiers for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | prop-2-enyl 2-cyanoacetate | [1][2] |

| Synonyms | Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate | [3][4] |

| CAS Number | 13361-32-5 | [1][3][4][5] |

| Molecular Formula | C₆H₇NO₂ | [1][2][5] |

| Linear Formula | NCCH₂CO₂CH₂CH=CH₂ | [3][4] |

| EC Number | 236-423-4 | [3][6] |

| MDL Number | MFCD00013817 | [3][4] |

| PubChem CID | 25919 | [1] |

| SMILES String | C=CCOC(=O)CC#N | [3][6] |

| InChI Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N |[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It exists as a clear liquid at room temperature.[3][4][5]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 125.13 g/mol | [1][3][4][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Density | 1.065 g/mL at 25 °C | [5][8] |

| 1.072 g/cm³ at 20 °C | [4][9] | |

| Melting Point | -40.0 °C | [4][5][8] |

| Boiling Point | 110 °C at 20 mmHg | [5][6][8] |

| 89-90 °C at 5 hPa | [4][9] | |

| Flash Point | >230 °F (>110 °C) | [5] |

| 91 °C | [4][9] | |

| Refractive Index (n20/D) | 1.443 | [5][6] |

| Vapor Pressure | 0.05 hPa |[4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and allylic) and the methylene protons adjacent to the nitrile and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the carbonyl carbon, the two sp² carbons of the alkene, and the two sp³ carbons of the methylene groups.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the alkene (C=C) stretch.[1] Expected vibrational frequencies include:

-

C-H stretch (alkene): ~3080 cm⁻¹

-

C-H stretch (alkane): <3000 cm⁻¹

-

C≡N stretch (nitrile): ~2260-2240 cm⁻¹

-

C=O stretch (ester): ~1750-1735 cm⁻¹

-

C=C stretch (alkene): ~1680-1640 cm⁻¹

-

Experimental Protocol: Synthesis

This compound is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyanoacetic acid with allyl alcohol, with the continuous removal of water to drive the reaction to completion.

4.1 Principle The esterification is an equilibrium process. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of cyanoacetic acid is protonated, increasing its electrophilicity. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound ester. Removing water, typically with a Dean-Stark apparatus, shifts the equilibrium towards the product side.

4.2 Materials and Equipment

-

Cyanoacetic acid

-

Allyl alcohol

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

4.3 Detailed Methodology

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be dried before use.

-

Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq), allyl alcohol (1.2-1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming (typically 4-8 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthesis Workflow for this compound.

Safety and Handling

This compound is classified as toxic if swallowed.[3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container below +30°C.[5][8]

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Reference(s) |

|---|

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |[3][4][6][9] |

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound(13361-32-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. epfl.ch [epfl.ch]

- 8. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 9. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Safe Handling of Allyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for allyl cyanoacetate (CAS RN: 13361-32-5), a versatile intermediate in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as cyanoacetic acid allyl ester, is a combustible liquid that is toxic if swallowed.[1][2] It is recognized for its role as a building block in the synthesis of more complex molecules, including heterocycles and pharmaceutical intermediates.[2][3]

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol [1][2] |

| Appearance | Colorless to light orange/yellow liquid[4] |

| Density | 1.065 g/mL at 25°C[4][5] |

| Boiling Point | 110°C at 20 mmHg[4] |

| Melting Point | -40.0°C[4] |

| Flash Point | >230°F (>110°C)[4] |

| Vapor Pressure | 0.05 hPa[4] |

| Refractive Index | n20/D 1.443[4] |

Hazard Identification and Toxicity

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1] It is harmful in contact with skin and by inhalation.[4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[2][5] |

| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Toxicity Data:

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rabbit | Oral | 160 mg/kg[4] |

Experimental Protocols for Safe Handling

Given the hazards associated with this compound, strict adherence to the following protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Local exhaust ventilation should be used to control the generation of vapors or mists.[1]

-

Eye Protection: Chemical safety goggles are required.[1] A face shield should be worn if there is a risk of splashing.[1]

-

Hand Protection: Impervious gloves must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[7]

-

Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires to prevent skin contact.[1] A safety shower and eye wash station must be readily available.[1]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[5]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[8]

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

-

Use a closed system whenever possible to minimize exposure.[1]

-

Keep containers tightly closed when not in use.[1]

Storage

-

Store in a cool, dark, and well-ventilated place.[1]

-

Store locked up, accessible only to authorized personnel.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[9]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[6]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[8] Wear appropriate personal protective equipment (PPE) as described in section 3.1.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][8]

-

Containment and Cleaning: Absorb the spill with an inert material such as sand, earth, or sawdust.[1] Collect the absorbed material into a suitable, closed container for disposal.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

-

Specific Hazards: Closed containers may explode when heated.[1] Hazardous combustion products include carbon oxides and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision-making flowchart for first-aid response to this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service. Uncleaned containers should be treated as hazardous waste.[8] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Conclusion

This compound is a valuable chemical reagent with significant hazards. A thorough understanding of its properties and strict adherence to safety protocols are paramount for professionals in research and drug development. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with its use.

References

- 1. This compound | C6H7NO2 | CID 25919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (ACA) | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound for synthesis 13361-32-5 [merckmillipore.com]

- 6. This compound for synthesis 13361-32-5 [sigmaaldrich.com]

- 7. This compound for synthesis 13361-32-5 [sigmaaldrich.com]

- 8. GB2583135A - Process for preparing cyanoacetates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Data of Allyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for allyl cyanoacetate. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.

Introduction to this compound

This compound, with the chemical formula C6H7NO2, is a versatile organic compound.[1][2][3][4] Its structure incorporates both a nitrile and an ester functional group, making it a useful building block in various organic syntheses. Accurate spectroscopic data is crucial for its identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

2.1. ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the allyl and the cyanoacetate methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.95 - 5.85 | m | 1H | -CH=CH₂ | |

| 5.40 - 5.30 | m | 2H | -CH=CH₂ | |

| 4.70 | d | 5.8 | 2H | -O-CH₂-CH= |

| 3.50 | s | 2H | NC-CH₂-COO- |

Table 1: ¹H NMR Spectroscopic Data for this compound.

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃) solvent.[2]

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (Ester) |

| 130.0 | -CH=CH₂ |

| 120.0 | -CH=CH₂ |

| 114.0 | C≡N (Nitrile) |

| 67.0 | -O-CH₂- |

| 25.0 | NC-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | Medium | =C-H Stretch (alkene) |

| 2960 | Medium | C-H Stretch (alkane) |

| 2260 | Strong | C≡N Stretch (nitrile) |

| 1745 | Strong | C=O Stretch (ester) |

| 1650 | Medium | C=C Stretch (alkene) |

| 1250 | Strong | C-O Stretch (ester) |

Table 3: IR Spectroscopic Data for this compound.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.

4.1. NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300 or similar instrument.[1]

-

¹H NMR: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

-

¹³C NMR: The carbon-13 NMR spectrum is obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.[6] Chemical shifts are also referenced to TMS.[5]

4.2. IR Spectroscopy

-

Sample Preparation: For liquid samples like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

Figure 1: Workflow for Spectroscopic Analysis.

References

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Allyl cyanoacetate is a versatile organic compound characterized by the presence of three key functional groups: an allyl group, a cyano group, and an ester. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its active methylene group, situated between the electron-withdrawing nitrile and carbonyl groups, allows for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, synthesis, analytical methods, key reactions, and safety information, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

-

Allyl 2-cyanoacetate

-

Cyanoacetic acid allyl ester[1]

-

Prop-2-enyl 2-cyanoacetate

-

2-Propenyl 2-cyanoacetate

-

Cyanoacetic acid, 2-propenyl ester

-

Acetic acid, cyano-, 2-propenyl ester

-

prop-2-en-1-yl 2-cyanoacetate

CAS Number: 13361-32-5 EC Number: 236-423-4[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 89-90 °C at 5 hPa | [2] |

| Melting Point | -40.0 °C | [2] |

| Density | 1.072 g/cm³ at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.443 | |

| Flash Point | 91 °C | [2] |

| Vapor Pressure | 0.05 hPa | [2] |

| Solubility | Soluble in most organic solvents. | |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 5.95 (m, 1H), 5.35 (m, 2H), 4.70 (d, 2H), 3.50 (s, 2H) ppm. | |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) at approximately 163, 131, 120, 114, 67, 25 ppm. | |

| FT-IR (neat) | Characteristic peaks around 2260 cm⁻¹ (C≡N stretch), 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C stretch). |

Experimental Protocols

Representative Synthesis: Fischer Esterification of Cyanoacetic Acid with Allyl Alcohol

This protocol describes a general method for the synthesis of this compound based on the Fischer esterification reaction.

Materials:

-

Cyanoacetic acid

-

Allyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene or a similar azeotroping solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq). Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities. A typical method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer can be operated in electron ionization (EI) mode to obtain a characteristic fragmentation pattern for identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the quantitative analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a UV detector set to an appropriate wavelength (e.g., 210 nm), would be a common setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized product. The expected chemical shifts are summarized in the data table above.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The characteristic absorption bands for the nitrile, ester carbonyl, and alkene groups are listed in the data table.

Key Signaling Pathways and Experimental Workflows

A crucial reaction involving this compound is the Knoevenagel condensation , which is fundamental in synthetic organic chemistry for the formation of carbon-carbon double bonds.[3][4][5] This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine or an amine salt.[3][4] The resulting product is an electron-deficient alkene, which can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[6]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules. While specific applications in marketed drugs are not extensively documented, its role as a building block is significant in medicinal chemistry research. The allyl group can be a site for further functionalization or can be deprotected to reveal a carboxylic acid. The cyano and ester groups are precursors to other functionalities and participate in cyclization reactions to form heterocyclic systems, which are common scaffolds in drug molecules.

The products of the Knoevenagel condensation of this compound with various aldehydes are highly functionalized alkenes that can be used in the synthesis of:

-

Heterocyclic compounds: The electron-deficient double bond is susceptible to Michael addition, which can be a key step in the construction of cyclic structures.

-

Bioactive molecules: The allyl group is found in numerous natural products and synthetic compounds with anticancer and other pharmacological activities.[7] The cyanoacrylate moiety is also present in various biologically active compounds.

-

Specialty polymers and adhesives: this compound is a precursor to cyanoacrylate monomers used in the formulation of specialty adhesives.[8]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed (GHS Category 3).[4][9] May be harmful in contact with skin and if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation (GHS Category 2A).[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working outside a fume hood or if aerosols are generated, a respirator with an appropriate cartridge is necessary.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

-

Avoid contact with strong acids, strong bases, and oxidizing agents.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]

Disposal:

-

Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations. This should be done by qualified personnel.[9]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment conducted by qualified professionals. Always consult the SDS for the most up-to-date and detailed safety information before handling this chemical.

References

- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl Cyanoacetate Manufacturer From Kalyan, Maharashtra, India - Latest Price [pacificpharmachem.in]

- 8. This compound (ACA) | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]

- 9. tandfonline.com [tandfonline.com]

The Genesis of a Versatile Reagent: A Technical History of Allyl Cyanoacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate, a valuable reagent in organic synthesis, possesses two highly reactive functional groups: a nitrile and an ester with a terminal alkene. This unique combination makes it a versatile building block for a wide array of molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the development of methods for the preparation of cyanoacetic acid esters, a class of compounds that has been a staple in organic chemistry for over a century. This technical guide delves into the discovery and evolution of the synthetic routes to this compound, presenting the core methodologies, their historical context, and the progressive refinements that have led to modern production techniques.

Early Methodologies: The Foundation of Cyanoacetate Synthesis

The initial synthesis of this compound would have relied on the general and well-established methods for producing cyanoacetic esters. These classical approaches, developed in the late 19th and early 20th centuries, primarily involved two main strategies: the cyanation of chloroacetic acid derivatives and the esterification of cyanoacetic acid.

The Kolbe Nitrile Synthesis and Subsequent Esterification

One of the earliest and most fundamental methods for creating the cyanoacetate backbone is the Kolbe nitrile synthesis. This reaction involves the nucleophilic substitution of a halogen in a haloacetic acid with a cyanide salt. For the synthesis of cyanoacetic acid esters, this typically involved a two-step process:

-

Formation of Cyanoacetic Acid: Sodium chloroacetate, readily prepared by neutralizing chloroacetic acid, is treated with a cyanide salt, such as sodium or potassium cyanide, to yield sodium cyanoacetate. Subsequent acidification then produces free cyanoacetic acid.[1][2][3]

-

Fischer Esterification: The resulting cyanoacetic acid is then esterified with the desired alcohol—in this case, allyl alcohol—typically in the presence of a strong acid catalyst like sulfuric acid.[4] The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[2]

This two-step approach, while effective, has notable drawbacks, including the need to handle highly toxic hydrogen cyanide if the acidification of the cyanide salt is not carefully controlled, and the often harsh conditions of acid-catalyzed esterification which can be unsuitable for sensitive substrates.[1]

Direct Cyanation of Allyl Chloroacetate

A more direct, one-step approach involves the reaction of an allyl haloacetate with a cyanide salt. In this method, allyl chloroacetate would be reacted directly with sodium or potassium cyanide to yield this compound.[4][5] While conceptually simpler, this method can be complicated by side reactions, and the purity of the resulting ester may be lower than that obtained from the two-step process.

Evolution and Modern Refinements

Over time, significant improvements have been made to the synthesis of cyanoacetic acid esters, focusing on increasing yield, improving safety, and developing more environmentally benign processes. These advancements are directly applicable to the synthesis of this compound.

Phase-Transfer Catalysis

A significant advancement in the synthesis of cyanoacetic esters from alkali cyanoacetates and alkyl halides was the introduction of phase-transfer catalysis. This technique allows the reaction to occur in a two-phase aqueous-organic system, which simplifies the workup and can lead to higher yields and milder reaction conditions.[2] A quaternary ammonium salt is typically used as the phase-transfer catalyst to shuttle the cyanoacetate anion from the aqueous phase to the organic phase where it reacts with the allyl halide.

Transesterification

Transesterification offers an alternative route that avoids the direct use of cyanide salts or cyanoacetic acid. This method involves reacting a readily available and inexpensive cyanoacetic acid ester, such as methyl or ethyl cyanoacetate, with allyl alcohol in the presence of a catalyst.[6] While historically challenging for certain alcohols, the development of new catalysts, such as specific tin compounds, has made this a viable and efficient method for producing a variety of cyanoacetic acid esters, including this compound.[6]

Continuous Flow Processes

Modern industrial production of cyanoacetates has moved towards continuous flow processes. These systems offer several advantages over batch production, including improved safety, better heat and mass transfer, higher throughput, and greater consistency.[7] In a typical continuous process for this compound, allyl chloroacetate and a cyanide salt solution would be continuously fed into a tubular reactor, with the product being purified in-line.[7]

Experimental Protocols: A Historical Perspective

To provide a practical understanding of these synthetic methods, the following sections detail representative experimental protocols.

Classical Method: Kolbe Synthesis and Fischer Esterification (Adapted from the synthesis of Ethyl Cyanoacetate)

This protocol is based on the well-documented synthesis of ethyl cyanoacetate and is adapted for the preparation of this compound.[1]

Step 1: Preparation of Cyanoacetic Acid

-

In a well-ventilated fume hood, a solution of sodium chloroacetate is prepared by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate.

-

A solution of sodium cyanide in water is then carefully added to the sodium chloroacetate solution. The reaction is exothermic and requires cooling to maintain control.

-

After the reaction is complete, the solution is acidified with a strong acid, such as hydrochloric acid, to liberate the cyanoacetic acid.

-

The water is then removed under reduced pressure to yield crude cyanoacetic acid.

Step 2: Esterification with Allyl Alcohol

-

To the crude cyanoacetic acid, an excess of allyl alcohol is added, followed by a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated under reflux, and the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus.

-

After the reaction is complete, the excess allyl alcohol is removed by distillation.

-

The remaining crude this compound is then purified by vacuum distillation.

Modern Method: Transesterification Using a Tin Catalyst

The following is a generalized protocol based on modern transesterification methods.[6]

-

Ethyl cyanoacetate, an excess of allyl alcohol, and a catalytic amount of a suitable tin catalyst (e.g., dibutyltin oxide) are combined in a reaction vessel equipped with a distillation head.

-

The mixture is heated to reflux.

-

The ethanol formed during the transesterification is continuously removed by distillation, driving the equilibrium towards the formation of this compound.

-

The progress of the reaction is monitored by techniques such as gas chromatography.

-

Upon completion, the excess allyl alcohol and the catalyst are removed, and the this compound is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to cyanoacetic acid esters, which are indicative of the expected yields for this compound.

| Synthetic Method | Key Reagents | Catalyst | Typical Yield (%) | Reference(s) |

| Kolbe Synthesis & Esterification | Chloroacetic acid, Sodium cyanide, Allyl alcohol | Sulfuric acid | 75-85 | [1] |

| Direct Cyanation | Allyl chloroacetate, Sodium cyanide | None or Phase-transfer catalyst | 60-70 | [4][5] |

| Transesterification | Ethyl cyanoacetate, Allyl alcohol | Tin compounds (e.g., Dibutyltin oxide) | >90 | [6] |

| Phase-Transfer Catalysis | Sodium cyanoacetate, Allyl bromide | Quaternary ammonium salt | 65-75 | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic pathways and experimental procedures, the following diagrams are provided in the DOT language.

Caption: Classical two-step synthesis of this compound.

Caption: Modern transesterification route to this compound.

Conclusion

The synthesis of this compound has evolved from classical, multi-step procedures to more efficient and streamlined modern methods. The foundational Kolbe nitrile synthesis followed by Fischer esterification laid the groundwork, but has largely been superseded by higher-yielding and more versatile techniques such as catalyzed transesterification and processes utilizing phase-transfer catalysis. For industrial-scale production, continuous flow reactors represent the state-of-the-art, offering significant advantages in safety, efficiency, and control. The continued development of novel catalytic systems promises further advancements in the synthesis of this important and versatile chemical intermediate, ensuring its continued availability for applications in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1028105B1 - Process for the preparation of Cyanoacetic esters - Google Patents [patents.google.com]

- 3. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 6. US5698730A - Method for preparing cyanoacetic acid higher ester - Google Patents [patents.google.com]

- 7. CN102633682A - Continuous production process of cyanoacetate - Google Patents [patents.google.com]

Reactivity profile of the allyl group in allyl cyanoacetate

An In-Depth Technical Guide on the Reactivity Profile of the Allyl Group in Allyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule possessing both an electrophilic allyl group and a nucleophilic active methylene center. This unique combination of reactive sites allows it to participate in a diverse array of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the reactivity profile of the allyl group in this compound, with a particular focus on its behavior in metal-catalyzed reactions. Key transformations, including palladium-catalyzed decarboxylative allylations and Tsuji-Trost type allylic alkylations, are discussed in detail. Furthermore, the nucleophilic character of the cyanoacetate moiety is explored, particularly in the context of iridium-catalyzed double allylic alkylations. This document aims to serve as a detailed resource, providing quantitative data, mechanistic insights, and experimental protocols for researchers in organic chemistry and drug development.

Introduction: Structural Features and Reactivity Overview

This compound (NCCH₂COOCH₂CH=CH₂) is characterized by three key functional components that dictate its chemical behavior:

-

The Allyl Group: The terminal double bond and the allylic C-O bond make this moiety susceptible to reactions with transition metals, particularly palladium. This interaction can lead to the formation of a π-allylpalladium complex, activating the allyl group for nucleophilic attack.

-

The Active Methylene Group: The two protons on the carbon situated between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups are acidic. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile.

-

The Ester and Nitrile Groups: These groups activate the methylene protons and can participate in or direct various transformations. The carboxylate, in particular, can serve as a leaving group in decarboxylative reactions.

This duality allows this compound to function as either an allylating agent (electrophile) or a pro-nucleophile , depending on the reaction conditions and catalytic system employed.

Electrophilic Reactivity of the Allyl Group: Palladium-Catalyzed Transformations

The most prominent reactivity of the allyl group in this compound is its role as an electrophilic allyl source in palladium-catalyzed reactions. The Pd(0) catalyst facilitates the cleavage of the allylic C-O bond to form a π-allylpalladium(II) intermediate, which is then susceptible to nucleophilic attack.

Palladium-Catalyzed Decarboxylative Allylation

In this class of reactions, the palladium catalyst orchestrates both the decarboxylation of the cyanoacetate moiety to generate a nucleophile and the activation of the allyl group to form an electrophile. This can occur in an intramolecular or intermolecular fashion, leading to the formation of α-allylated nitriles.[1][2][3] The reaction is believed to proceed through the formation of a palladium enolate after decarboxylation, which then undergoes reductive elimination to furnish the allylated product.[4]

Table 1: Quantitative Data for Palladium-Catalyzed Decarboxylative Allylation [2]

| Substrate (Allyl α-cyanoacetate derivative) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Allyl 2-cyanopropanoate | Pd(OAc)₂ / PPh₃ | THF | 67 | 1 | 85 |

| Allyl 2-cyanobutanoate | Pd(OAc)₂ / PPh₃ | THF | 67 | 1 | 86 |

| Allyl 1-cyanocyclohexanecarboxylate | Pd(OAc)₂ / PPh₃ | THF | 67 | 3 | 92 |

| Cinnamyl 2-cyanopropanoate | Pd₂(dba)₃·CHCl₃ / dppe | THF | 67 | 1 | 91 |

-

A mixture of the allyl α-cyanoacetate derivative (1 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol) in dry tetrahydrofuran (5 mL) is prepared in a flask under an argon atmosphere.

-

The mixture is stirred and heated at reflux (approximately 67 °C) for the time indicated in Table 1.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired α-allylated nitrile.

Tsuji-Trost Type Allylic Alkylation

This compound can serve as an efficient allylating agent for a variety of soft nucleophiles in the classic Tsuji-Trost reaction.[5][6] In this transformation, the cyanoacetate anion acts as the leaving group upon oxidative addition of a Pd(0) catalyst to the allyl system. The resulting electrophilic π-allylpalladium complex is then intercepted by an external nucleophile.

Table 2: Examples of Tsuji-Trost Allylation using Allylic Esters

| Nucleophile | Allylic Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Dimethyl malonate | Allyl acetate | Pd(PPh₃)₄ | t-BuOK | THF | High (not specified) | [7] |

| Pyrrole derivative | Allylic diol | Pd₂(dba)₃·CHCl₃ | Cs₂CO₃ | DCM | 83 | [8] |

| Phenol | Allyl trimethylammonium chloride | [Pd(allyl)Cl]₂ / rac-BINAP | K₂CO₃ | (mechanochemical) | 99 | [9] |

| Glycinate derivative | N-allyl imine | Pd₂(dba)₃·CHCl₃ | Cs₂CO₃ | Toluene | 92 | [10] |

-

To a suspension of potassium tert-butoxide (2.0 eq) in dry tetrahydrofuran (THF), dimethyl malonate (2.2 eq) is added dropwise at 0 °C under an argon atmosphere.

-

The mixture is allowed to warm to room temperature and stirred for 10 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added in one portion, followed by a solution of this compound (1.0 eq) in THF.

-

The reaction mixture is heated to 50 °C and stirred for 12 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Nucleophilic Reactivity of the Cyanoacetate Moiety

The active methylene group of the cyanoacetate core is readily deprotonated to form a nucleophilic carbanion. This reactivity is harnessed in reactions where this compound (or its parent esters) acts as the nucleophilic partner.

Iridium-Catalyzed Asymmetric Double Allylic Alkylation

A powerful demonstration of the nucleophilic character of the cyanoacetate moiety is the iridium-catalyzed double allylic alkylation.[11][12] In this process, the cyanoacetate acts as a bisnucleophile, reacting sequentially with two molecules of an allylic electrophile (e.g., an allylic carbonate). This method allows for the rapid construction of molecules with multiple stereocenters with high diastereo- and enantiocontrol.

References

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. Tsuji-Trost Reaction [organic-chemistry.org]

- 7. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 8. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Nitrile Group in the Reactivity and Synthetic Utility of Allyl Cyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate is a versatile bifunctional reagent that holds a significant position in modern organic synthesis. Its reactivity is governed by the interplay between the allyl moiety and the cyanoacetate core, where the nitrile group plays a multifaceted and crucial role. This technical guide elucidates the influence of the nitrile group on the diverse reactions of this compound, providing a comprehensive overview of its electronic effects, its function as a reactive center, and its utility in the construction of complex molecular architectures.

Electronic Influence of the Nitrile Group: Activation of the α-Methylene Position

The most profound impact of the nitrile group in this compound is its strong electron-withdrawing nature. This property, through an inductive effect, significantly increases the acidity of the α-methylene protons (the CH₂ group situated between the nitrile and the ester functionalities). Alkanenitriles with α-hydrogens typically have a pKa of around 25, but this acidity is enhanced when an additional electron-withdrawing group is present, as is the case in cyanoacetates.[1] This enhanced acidity facilitates the deprotonation of the α-carbon by even mild bases to form a resonance-stabilized carbanion. This carbanion is a key nucleophilic intermediate in a multitude of carbon-carbon bond-forming reactions.

The stability of this carbanion is crucial for the synthetic utility of this compound, enabling its participation in a wide array of condensation and addition reactions under relatively mild conditions.

The Nitrile Group in Key Synthetic Transformations

The activated α-methylene group, a direct consequence of the nitrile's electronic influence, allows this compound to serve as a versatile building block in several cornerstone reactions of organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] this compound, with its activated methylene group, readily participates in this reaction with aldehydes and ketones to form α,β-unsaturated cyanoesters. The nitrile group, alongside the ester, activates the methylene protons for the initial nucleophilic attack on the carbonyl carbon.

Experimental Protocol for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde:

A study by discloses a protocol where benzaldehyde and ethyl cyanoacetate are reacted in the presence of a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex at room temperature.[2] The use of DBU, a non-nucleophilic strong base, facilitates the deprotonation of the active methylene compound. The reaction proceeds to give the corresponding condensed product in high yield.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 20 | 96 | [2] |

| 4-(Dimethylamino)benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 15 | 98 | [2] |

| 2-Furaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 25 | 94 | [2] |

Note: Data for ethyl cyanoacetate is presented as a close analogue to this compound, demonstrating the general reactivity of the cyanoacetate core.

Caption: Knoevenagel condensation of this compound.

Michael Addition

The stabilized carbanion generated from this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The nitrile group is essential for the initial formation of the nucleophilic carbanion.

Experimental Protocol for Michael Addition:

A general procedure for the Michael addition of a β-keto ester (a related active methylene compound) involves the use of a base to generate the enolate, which then adds to the Michael acceptor. For instance, the reaction of an enolate with methyl vinyl ketone (MVK) is a classic example. The choice of base and reaction conditions is critical to favor the 1,4-addition over a 1,2-addition.[4]

| Michael Donor | Michael Acceptor | Base | Solvent | Product Type | Reference |

| Diethyl Malonate | Cyclopentenone | LiAlH(BINOL)₂ | THF | 1,5-dicarbonyl adduct | [5] |

| β-keto ester | Methyl Vinyl Ketone | Base | - | 1,5-dicarbonyl adduct | [4] |

Caption: Michael addition of this compound.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate.[6] In the context of this compound, the stabilized carbanion can act as a nucleophile, attacking a π-allyl palladium complex formed from another allylic substrate. This reaction is a powerful method for C-C bond formation.

Experimental Protocol for a Tsuji-Trost Reaction:

A general procedure involves the reaction of an allylic compound with a nucleophile in the presence of a palladium catalyst and a phosphine ligand. For example, dimethyl malonate (a nucleophile similar to deprotonated this compound) can be allylated using an allylic compound in the presence of Pd(PPh₃)₄ and a base like t-BuOK in THF.[7]

| Nucleophile | Allylic Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Hydroxybiphenyl | Allyl trimethylammonium chloride | [Pd(allyl)Cl]₂ / rac-BINAP | K₂CO₃ | Toluene (mechanochemical) | 99 |[8][9] | | Dimethyl Malonate | Allylic Compound | Pd(PPh₃)₄ | t-BuOK | THF | - |[7] |

Note: The table provides examples of Tsuji-Trost reactions with nucleophiles similar to deprotonated this compound.

Caption: Tsuji-Trost allylic alkylation.

The Nitrile Group in Decarboxylative Reactions

This compound can undergo decarboxylative reactions where the carboxylate group is lost as carbon dioxide. The nitrile group plays a crucial role in stabilizing the resulting carbanionic intermediate.

Palladium-Catalyzed Decarboxylative Allylation

In these reactions, a palladium catalyst facilitates the decarboxylation of the cyanoacetate moiety, generating a nucleophilic species that then undergoes allylation. Mechanistic studies suggest that palladium is directly involved in the decarboxylation to form a metalated nitrile.[10][11] There can be a competition between C-allylation and N-allylation, with the latter followed by a[12][12]-sigmatropic rearrangement.[10]

Experimental Protocol for Palladium-Catalyzed Decarboxylative Coupling of Sodium Cyanoacetate:

A typical procedure involves charging a Schlenk tube with a palladium precursor such as [Pd₂(allyl)₂Cl₂], a phosphine ligand like S-Phos, and sodium cyanoacetate.[13] The reaction is carried out in a solvent like mesitylene under an argon atmosphere.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Chlorotoluene | [Pd₂(allyl)₂Cl₂] / S-Phos | None added | Mesitylene | 150 | 86 |[13] | | 4-Bromoanisole | [Pd₂(allyl)₂Cl₂] / S-Phos | None added | Mesitylene | 150 | 82 |[13] |

Note: This protocol uses sodium cyanoacetate, which generates the active nucleophile for coupling.

Caption: Palladium-catalyzed decarboxylative allylation.

The Nitrile Group as a Versatile Functional Handle for Heterocyclic Synthesis

Beyond its role in activating the α-methylene group, the nitrile functionality in this compound and its derivatives is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Pyridines

Polysubstituted pyridines can be synthesized through one-pot, multi-component reactions. For instance, a three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate can yield pyridines with high regiocontrol.[14] While not directly using this compound as the dicarbonyl equivalent in this specific example, derivatives of this compound can be employed in similar strategies for pyridine synthesis.

Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles that can be synthesized from cyano-containing precursors. The synthesis often involves the condensation of a hydrazine derivative with a 1,3-difunctional compound.[15] Derivatives of this compound can serve as the 1,3-dielectrophilic component after suitable modification. For example, the reaction of hydrazine with β-ketoesters or α,β-unsaturated carbonyl compounds, which can be derived from Knoevenagel condensation products of this compound, leads to the formation of pyrazoles.[16]

Intrinsic Reactivity of the Nitrile Group